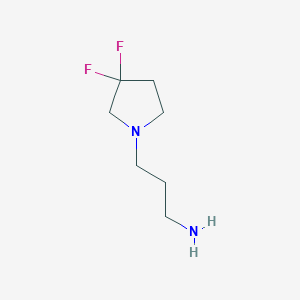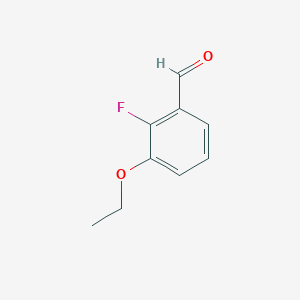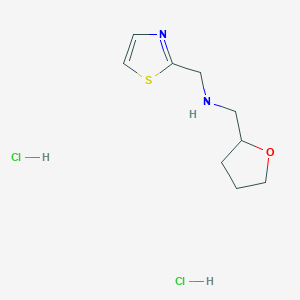
(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride
Vue d'ensemble
Description
(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride: is a chemical compound with the molecular formula C9H15N2OS and a molecular weight of 199.3 g/mol. It is a derivative of tetrahydrofuran and thiazole, featuring an amine group that is dihydrochloride salted
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride typically involves the following steps:
Formation of Tetrahydrofuran-2-ylmethylamine: : This can be achieved by reacting tetrahydrofuran-2-carboxaldehyde with ammonia under reductive amination conditions.
Introduction of Thiazole Group: : The resulting amine is then reacted with 1,3-thiazole-2-carbonyl chloride to form the intermediate compound.
Formation of Dihydrochloride Salt: : The intermediate compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure purity and yield. The process would involve continuous monitoring and optimization to achieve the desired product quality.
Analyse Des Réactions Chimiques
(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to reduce any functional groups present.
Substitution: : Substitution reactions can occur at the amine or thiazole positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Reagents like hydrochloric acid (HCl) and thionyl chloride (SOCl2) are employed.
Major Products Formed
Oxidation: : Formation of tetrahydrofuran-2-one derivatives.
Reduction: : Formation of reduced amine derivatives.
Substitution: : Formation of various substituted thiazole and tetrahydrofuran derivatives.
Applications De Recherche Scientifique
(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for its potential therapeutic effects in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(Tetrahydrofuran-2-ylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride: can be compared with other similar compounds such as:
Tetrahydrofuran-2-ylmethylamine: : Lacks the thiazole group.
1,3-Thiazol-2-ylmethylamine: : Lacks the tetrahydrofuran group.
Other thiazole derivatives: : May have different substituents or functional groups.
The uniqueness of This compound lies in its combination of tetrahydrofuran and thiazole moieties, which can impart distinct chemical and biological properties compared to its individual components or other similar compounds.
Propriétés
IUPAC Name |
1-(oxolan-2-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS.2ClH/c1-2-8(12-4-1)6-10-7-9-11-3-5-13-9;;/h3,5,8,10H,1-2,4,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKUYCJXJXMCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=NC=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


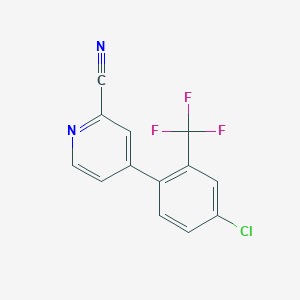
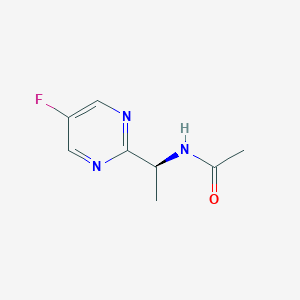
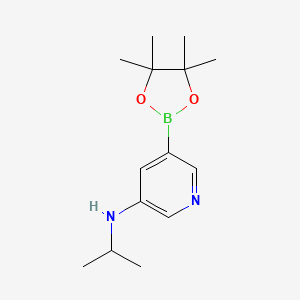

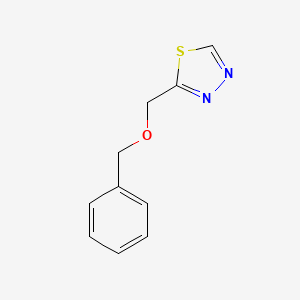
![trans-(4-{[(4-Iodophenyl)-methyl-amino]-methyl}-cyclohexyl)-carbamic acid tert-butyl ester](/img/structure/B1396909.png)

![1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1396915.png)

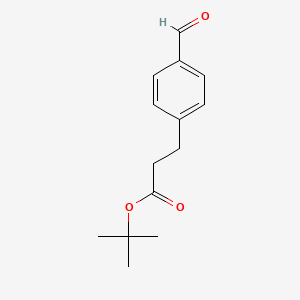
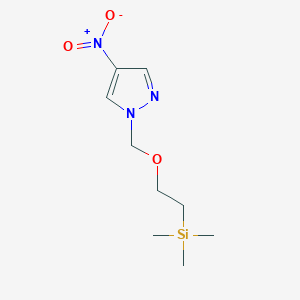
![3-Bromo-5-chlorothieno[2,3-c]pyridine](/img/structure/B1396924.png)
